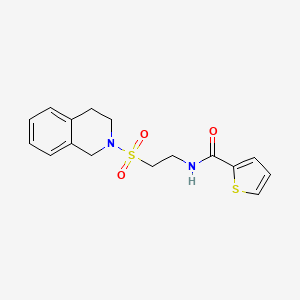

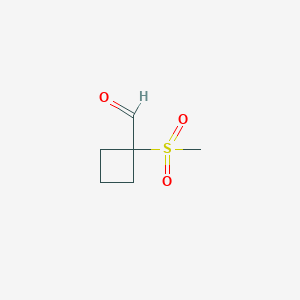

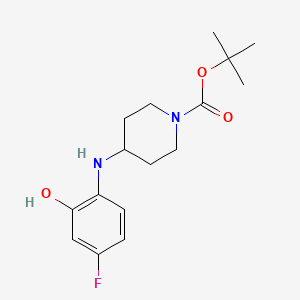

![molecular formula C23H16ClNO4 B2589027 2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-17-7](/img/structure/B2589027.png)

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The 4-methoxybenzyl group has been utilized as a new protecting group for the 2′-hydroxyl group of adenosine in the synthesis of oligoribonucleotides. This approach facilitated the synthesis via the phosphotriester method, showcasing the group’s utility in nucleic acid chemistry.Molecular Structure Analysis

At room temperature, this compound has a monoclinic structure with P21/c space group, and four molecules per unit cell, with the following cell lengths: a = 15.5924 (4) Å, b = 14.5537 (4) Å, c = 5.90980 (10) Å, and β = 90.046 (2)° .Wissenschaftliche Forschungsanwendungen

Photochemical Synthesis

Photo-reorganization of related chromenones under UV light can lead to the formation of angular pentacyclic compounds, a method that signifies a green and convenient synthesis pathway for creating complex organic structures without the need for specific and toxic reagents. This method demonstrates the compound's potential application in the synthesis of benzothiophene fused xanthenone derivatives, highlighting its role in facilitating environmentally friendly synthetic processes (Dalal et al., 2017).

Cytotoxic Activity and Crystal Structure Analysis

The cytotoxic activity against cancer cell lines and the detailed crystal structure of certain benzochromene derivatives have been explored. These studies provide insights into the potential therapeutic applications of such compounds, offering a basis for the development of novel anticancer therapies. The research includes evaluating their effects on cell viability and their interactions with DNA methyltransferase 1, suggesting their relevance in oncology research (El Gaafary et al., 2021).

Antibacterial Effects

Studies on derivatives of 4-hydroxy-chromen-2-one have shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds' ability to act as bacteriostatic and bactericidal agents opens avenues for developing new antimicrobial treatments, highlighting the importance of such structures in addressing antibiotic resistance (Behrami & Dobroshi, 2019).

Synthesis of Complex Organic Molecules

The compound's structure relates to efforts in synthesizing complex organic molecules, such as piperidines and pyrazoles, which serve as intermediates in pharmaceuticals and materials science. These syntheses explore the versatility and reactivity of chromenone-based compounds, providing pathways to novel structures with potential applications ranging from drug development to materials engineering (Calvez, Chiaroni, & Langlois, 1998).

Supramolecular Packing Motifs

Research into the structural characteristics of benzamide derivatives has revealed new supramolecular packing motifs, such as π-stacked rods encased in triply helical hydrogen-bonded amide strands. These findings contribute to the understanding of molecular organization in liquid crystals and could inform the design of novel materials with specific optical or electronic properties (Lightfoot, Mair, Pritchard, & Warren, 1999).

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKURAQDOSWVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

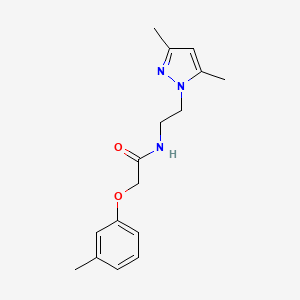

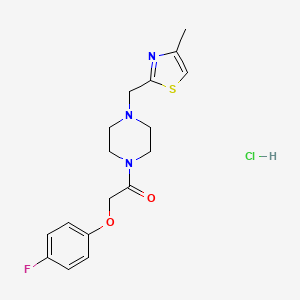

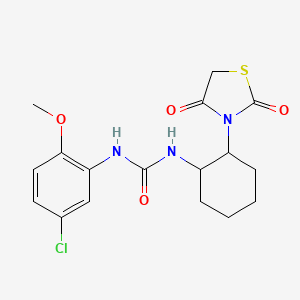

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone](/img/structure/B2588955.png)

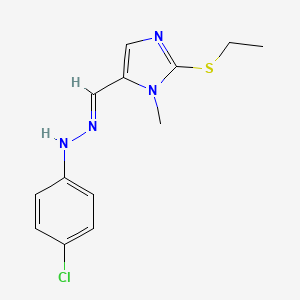

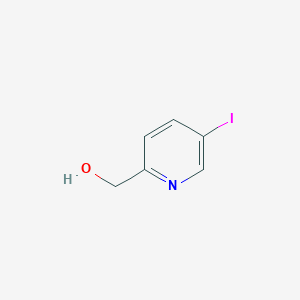

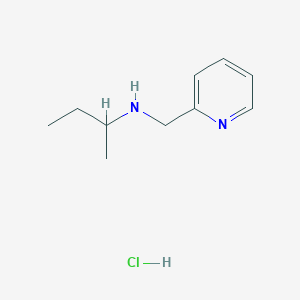

![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)

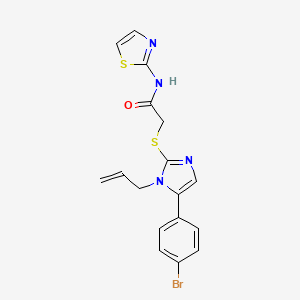

![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)